molecular formula C8H4BrNO2S B12791453 5-(2-Bromophenyl)-1,3,4-oxathiazol-2-one CAS No. 52059-66-2

5-(2-Bromophenyl)-1,3,4-oxathiazol-2-one

Cat. No.: B12791453
CAS No.: 52059-66-2
M. Wt: 258.09 g/mol
InChI Key: QLELHHGCBCBFAF-UHFFFAOYSA-N
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Description

5-(2-Bromophenyl)-1,3,4-oxathiazol-2-one is an organic compound that belongs to the class of oxathiazoles This compound is characterized by the presence of a bromophenyl group attached to an oxathiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromophenyl)-1,3,4-oxathiazol-2-one typically involves the reaction of 2-bromobenzoyl chloride with thiourea in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, leading to the formation of the desired oxathiazole compound. The reaction can be summarized as follows:

2-Bromobenzoyl chloride+ThioureaNaOH, refluxThis compound\text{2-Bromobenzoyl chloride} + \text{Thiourea} \xrightarrow{\text{NaOH, reflux}} \text{this compound} 2-Bromobenzoyl chloride+ThioureaNaOH, reflux​this compound

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromophenyl)-1,3,4-oxathiazol-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different oxathiazole derivatives.

    Reduction Reactions: Reduction can lead to the formation of corresponding oxathiazoline derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution: Formation of substituted oxathiazoles.

    Oxidation: Formation of oxathiazole N-oxides.

    Reduction: Formation of oxathiazolines.

Scientific Research Applications

5-(2-Bromophenyl)-1,3,4-oxathiazol-2-one has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Bromophenyl)-1,3,4-oxathiazol-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Bromophenyl)-1,3,4-oxathiazol-2-one is unique due to the presence of both a bromophenyl group and an oxathiazole ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

CAS No.

52059-66-2

Molecular Formula

C8H4BrNO2S

Molecular Weight

258.09 g/mol

IUPAC Name

5-(2-bromophenyl)-1,3,4-oxathiazol-2-one

InChI

InChI=1S/C8H4BrNO2S/c9-6-4-2-1-3-5(6)7-10-13-8(11)12-7/h1-4H

InChI Key

QLELHHGCBCBFAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NSC(=O)O2)Br

Origin of Product

United States

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